4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Overview
Description
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and two nitro groups attached to a phenyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce nitro groups at the 3 and 5 positions of the phenyl ring.
Methoxylation: The nitrated intermediate is then subjected to methoxylation to introduce a methoxy group at the 4 position.
Amidation: Finally, the methoxylated intermediate is reacted with benzoyl chloride to form the benzamide moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 4-chloro-N-(4-methoxy-3,5-diaminophenyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of 4-chloro-N-(4-hydroxy-3,5-dinitrophenyl)benzamide.
Scientific Research Applications
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro groups and the benzamide moiety can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dinitropyrazole: Shares the chloro and dinitro groups but differs in the core structure.
4-chloro-N-(4-methoxybenzyl)benzamide: Similar benzamide structure but lacks the dinitro groups.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains similar functional groups but has a different overall structure.
Uniqueness
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide is unique due to the combination of chloro, methoxy, and dinitro groups attached to a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-chloro-N-(4-methoxy-3,5-dinitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-13-11(17(20)21)6-10(7-12(13)18(22)23)16-14(19)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXZTJCZUPISAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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